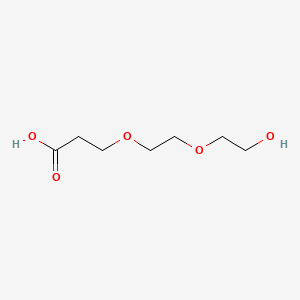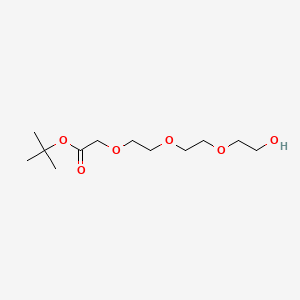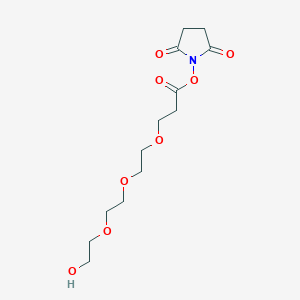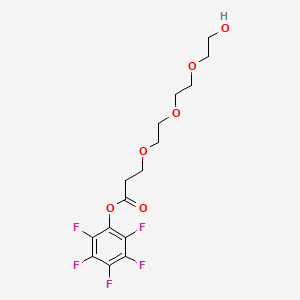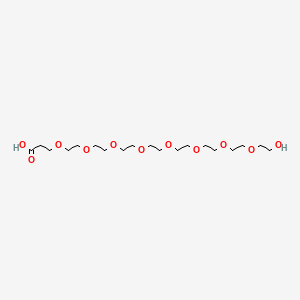
7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one is a coumarin derivative known for its potential therapeutic effects, particularly in the treatment of brain ischemia. This compound has garnered attention due to its neuroprotective, anti-inflammatory, and anti-apoptotic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with 4-methylpiperazine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the coumarin core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the coumarin or piperazine moieties .
Aplicaciones Científicas De Investigación
7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing other coumarin derivatives.
Biology: Studied for its effects on cellular processes, including apoptosis and inflammation.
Medicine: Investigated for its potential in treating neurological disorders, such as brain ischemia and Alzheimer’s disease.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery
Mecanismo De Acción
The compound exerts its effects through multiple molecular targets and pathways:
Neuroprotection: It inhibits the activation of microglia and reduces the expression of pro-inflammatory cytokines.
Anti-inflammatory: It modulates the MAPK/NF-κB pathway, leading to decreased inflammation.
Anti-apoptotic: It prevents cell death by inhibiting the activation of apoptotic pathways
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound.
4-Methylpiperazine: Another precursor used in the synthesis.
Other Coumarin Derivatives: Compounds like 7-hydroxy-3-(2-methoxyphenyl)-8-[(4-methyl-1-piperazinyl)methyl]-1-benzopyran-4-one share structural similarities
Uniqueness
7-Hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)-2H-chromen-2-one stands out due to its specific combination of functional groups, which confer unique pharmacological properties. Its ability to modulate multiple pathways involved in neuroprotection and inflammation makes it a promising candidate for therapeutic applications .
Propiedades
IUPAC Name |
7-hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-10-14-12(21-3)8-11(19)9-13(14)22-16(20)15(10)18-6-4-17(2)5-7-18/h8-9,19H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCBGTIMLJUXAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)O)OC)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

